

toxicological data of 4-Chlorobenzoic acid

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Compound of Interest

Compound Name: 4-Chlorobenzoic Acid

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An In-depth Technical Guide on the Toxicological Profile of **4-Chlorobenzoic Acid**

Introduction

4-Chlorobenzoic acid (4-CBA), with the chemical formula $C_7H_5ClO_2$, is a crystalline solid used as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] It is also a known degradation product of the nonsteroidal anti-inflammatory drug indomethacin.[1] [2] Given its presence in industrial synthesis and as a metabolite, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals in drug development to ensure chemical safety and minimize health risks.[3] This guide provides a comprehensive overview of the available toxicological data for **4-Chlorobenzoic acid**, focusing on quantitative endpoints, experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on **4-Chlorobenzoic acid**.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	1170 mg/kg	[4][5][6]
LD ₅₀	Rat (female)	Oral	4300 mg/kg	[3]
LD ₅₀	Rat	Oral	> 200 mg/kg	[7][8]
LD ₅₀	Mouse	Oral	1170 mg/kg	[9]
LD ₅₀	Mouse (male)	Oral	1450 mg/kg	[3]
LD ₅₀	Mouse (female)	Oral	1100 mg/kg	[3]
Inhalation	-	Inhalation	No data available	[5]
Dermal	-	Dermal	No data available	[5]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Genotoxicity Data

Assay Type	Test System	Result	Reference(s)
Ames Test	Salmonella typhimurium	Negative	[5][10]

Table 3: Other Toxicological Endpoints

Endpoint	Finding	Species/System	Reference(s)
Irritation	Causes skin, eye, and respiratory irritation.	Animal studies	[4]
Poor irritant effect on mucous membranes of the eyes.	Animal studies	[3]	
Sensitization	Not found to cause allergic responses.	Animal studies	[3]
Carcinogenicity	Not classified as a carcinogen.	IARC, NTP, OSHA	[1][5][10]
Reproductive Toxicity	Not classified as a reproductive toxicant.	-	[11]
Target Organ Toxicity	Toxic effects on the hepatorenal (liver and kidney) system in subacute studies.	Animal studies	[3]
Potential for mild hepatotoxic effects with prolonged exposure.	Animal studies	[1]	
Mechanism	Potent inhibitor of rat brain and liver mitochondrial 4-hydroxybenzoate:polyphenyl transferase.	In vitro (Rat)	[1][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments cited in this guide.

Acute Oral Toxicity Screening (OECD Guideline 423)

This protocol provides a method for assessing the acute oral toxicity of a substance.[\[7\]](#)[\[8\]](#)

- **Test Principle:** It is a stepwise procedure with the use of a minimum number of animals. The method uses defined doses (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome of testing at one dose level determines the next step.
- **Animals:** Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
- **Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Procedure:** A single animal is dosed. If the animal survives, two additional animals are dosed. If the first animal dies, the next dose level down is used. This process continues until the dose that causes mortality in some animals is identified.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Endpoint:** The test allows for the determination of an LD₅₀ value and classification of the substance into a toxicity category.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by chemical substances.[\[5\]](#)[\[10\]](#)

- **Test Principle:** The assay uses several strains of *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A test substance that is a mutagen will cause a reverse mutation (reversion), allowing the bacteria to synthesize histidine and grow on the histidine-free medium.
- **Strains:** A standard set of strains is used to detect different types of mutations (e.g., base-pair substitutions, frameshifts).
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (e.g., S9 mix from rat liver) to account for metabolites that may be mutagenic.

- Procedure: The bacterial strains are exposed to the test substance at various concentrations. They are then plated on a minimal agar medium.
- Endpoint: The number of revertant colonies is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to a negative control.

Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

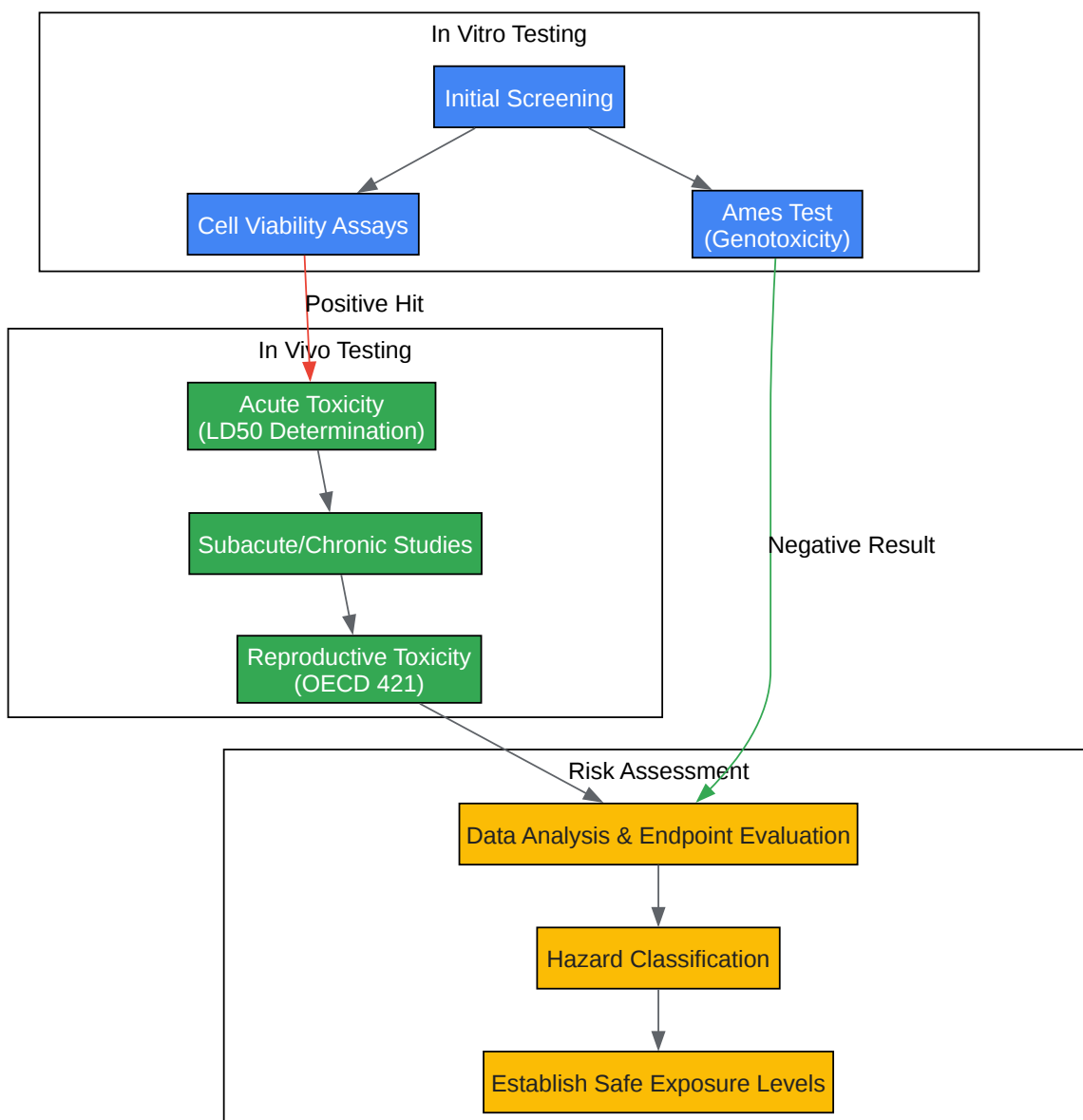
This in vivo screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, gestation, and parturition.[\[12\]](#)[\[13\]](#)

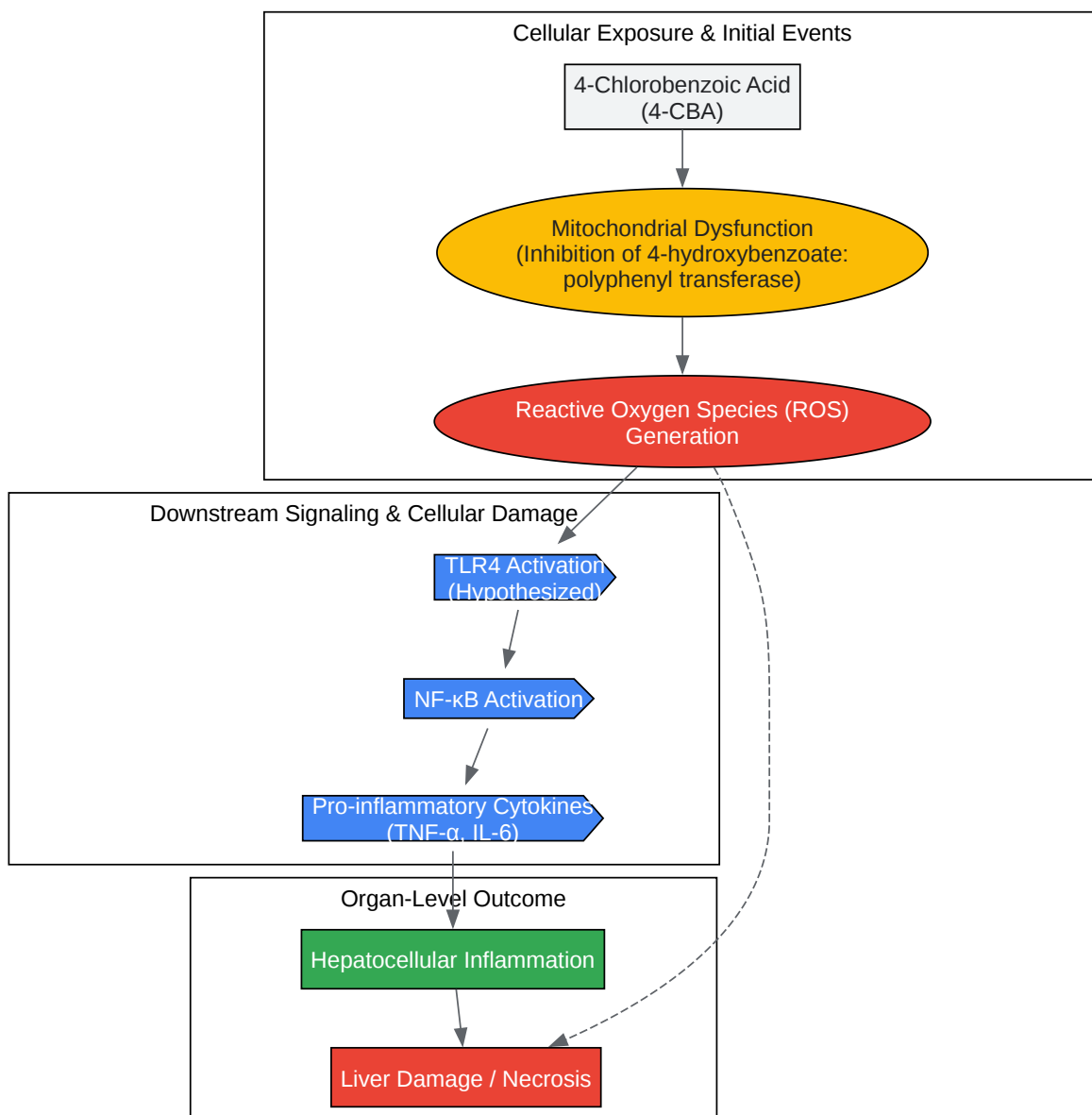
- Animals: Typically rats are used, with at least 10 animals of each sex per group.[\[13\]](#)
- Dosing: The test substance is administered daily at graduated doses to several groups. Males are dosed for a minimum of four weeks, and females are dosed throughout the entire study period (approximately 63 days).[\[12\]](#)[\[13\]](#) The route of administration is typically oral.[\[12\]](#)
- Procedure:
 - Premating (2 weeks): Animals are dosed.
 - Mating (up to 2 weeks): Animals are paired for mating.
 - Gestation & Lactation: Dosing of females continues through pregnancy and lactation.
- Observations:
 - Parental Animals: Clinical observations, body weight, food consumption, and estrous cycles are monitored.[\[12\]](#)
 - Offspring: The number of live and dead pups, pup weight, sex, and physical development (e.g., anogenital distance) are recorded.[\[12\]](#)

- Endpoint: At the end of the study, a gross necropsy and histopathology of reproductive organs are performed on the parental animals.[12] The findings are evaluated to identify any adverse effects on reproduction and development.

Visualizations: Workflows and Pathways

The following diagrams illustrate a general workflow for toxicological assessment and a potential pathway for the observed hepatotoxicity of **4-Chlorobenzoic acid**.





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